molecular formula C13H10N4O2 B11861077 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole CAS No. 1356088-02-2

3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole

Cat. No.: B11861077
CAS No.: 1356088-02-2
M. Wt: 254.24 g/mol
InChI Key: FKVPATHFBDVKRJ-UHFFFAOYSA-N
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Description

3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a nitro group at the 5-position and a 4-methylpyridin-2-yl group at the 3-position of the indazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to bind to specific molecular targets, such as kinases or transcription factors, plays a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole stands out due to its unique combination of a nitro group and a 4-methylpyridin-2-yl group on the indazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1356088-02-2

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

3-(4-methylpyridin-2-yl)-5-nitro-1H-indazole

InChI

InChI=1S/C13H10N4O2/c1-8-4-5-14-12(6-8)13-10-7-9(17(18)19)2-3-11(10)15-16-13/h2-7H,1H3,(H,15,16)

InChI Key

FKVPATHFBDVKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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